molecular formula C40H62N6O16 B15384147 Methyltetrazine-amino-PEG11-CH2CH2COONHS

Methyltetrazine-amino-PEG11-CH2CH2COONHS

Cat. No.: B15384147
M. Wt: 882.9 g/mol
InChI Key: LWZPTSBCPZEKCB-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG11-CH2CH2COONHS is a bioorthogonal reagent designed for selective conjugation in biomedical applications. Its structure comprises four key components (Fig. 1):

  • Methyltetrazine: A strained dienophile that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives, enabling click chemistry under physiological conditions .
  • Amino linker: Facilitates covalent attachment to targeting molecules or surfaces.
  • PEG11 spacer: An 11-unit polyethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility .
  • NHS ester: A reactive group for efficient coupling with primary amines on proteins, antibodies, or other amine-containing biomolecules .

This compound is widely used in live-cell imaging, antibody-drug conjugates (ADCs), and targeted drug delivery due to its fast kinetics (second-order rate constants >1,000 M⁻¹s⁻¹ with TCO) and stability in biological environments .

Properties

Molecular Formula

C40H62N6O16

Molecular Weight

882.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H62N6O16/c1-33-42-44-40(45-43-33)35-4-2-34(3-5-35)32-41-36(47)8-10-51-12-14-53-16-18-55-20-22-57-24-26-59-28-30-61-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-39(50)62-46-37(48)6-7-38(46)49/h2-5H,6-32H2,1H3,(H,41,47)

InChI Key

LWZPTSBCPZEKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • PEG11 offers an optimal balance between solubility and steric effects for most bioconjugation applications .

End-Group Modifications

NHS Ester vs. Acid-Terminated Derivatives

Property NHS Ester (this compound) Acid (Methyltetrazine-PEG12-Acid)
Conjugation Efficiency High (direct amine coupling) Moderate (requires EDC/HOBT)
Stability Hydrolysis-sensitive (store anhydrous) Stable at neutral pH
Application Flexibility Preferred for proteins/antibodies Suitable for custom derivatization

The NHS ester enables single-step conjugation, whereas acid-terminated variants require activation, increasing reaction complexity .

Methyltetrazine vs. Non-Methylated Tetrazines

  • Enhanced Stability : The methyl group at the tetrazine 3-position reduces electron-deficient character, slowing hydrolysis while maintaining reactivity with TCO .
  • Reduced Cytotoxicity: Methyl substitution minimizes nonspecific interactions with cellular components compared to unsubstituted tetrazines .

Pharmacokinetic and Drug-like Properties

Using SwissADME predictions (as validated in for PEGylated compounds):

Parameter This compound PEG9 Variant
LogP (Lipophilicity) -1.2 -0.8
H-Bond Acceptors (HBA) 15 12
H-Bond Donors (HBD) 1 1
GI Permeability Low (due to PEG size) Low

Analysis :

  • High HBA counts (from PEG chains) correlate with improved solubility but limit blood-brain barrier penetration .
  • All variants exhibit low gastrointestinal (GI) permeability, restricting oral administration and favoring intravenous use .

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